3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
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Overview
Description
3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the reaction of 3-butoxybenzoic acid with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Used in the development of agrochemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O2S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C16H20N2O2S/c1-3-4-8-20-15-7-5-6-13(9-15)16(19)17-10-14-11-21-12(2)18-14/h5-7,9,11H,3-4,8,10H2,1-2H3,(H,17,19) |
InChI Key |
NKWYZUBPTOBLOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCC2=CSC(=N2)C |
Origin of Product |
United States |
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